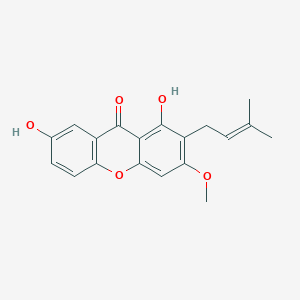

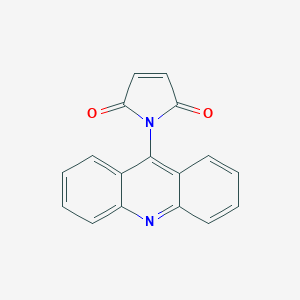

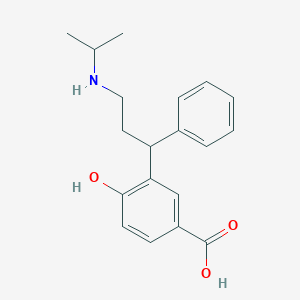

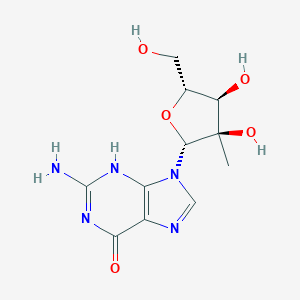

![molecular formula C27H39NO4 B023670 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol CAS No. 402616-41-5](/img/structure/B23670.png)

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol

説明

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For example, improved synthesis methods for 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride, a compound with a similar structure, have been developed to enhance efficiency and convenience. These methods involve several steps starting from basic materials like benzene or benzyl chloride and 1-bromo-heptane, achieving total yields of 12% to 22.5% (GU Zong-ru, 2006); (Li Song, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques like NMR, IR, and MS, providing insights into their complex architecture. For example, diastereoselective reactions and structural analyses have been conducted on compounds with similar frameworks, revealing detailed molecular insights (M. Madesclaire et al., 2006).

Chemical Reactions and Properties

The chemical behavior of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol includes reactions with aromatic aldehydes, leading to the formation of novel compounds. Such reactions are crucial for extending the chemical versatility and applicability of the molecule in synthetic chemistry (Doria Voisin et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in determining the compound's suitability for various applications. While specific studies on 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol are limited, related research indicates the importance of these properties in materials science and chemistry (B. Kraiz et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for the compound's applications in chemistry and material science. Studies on similar molecules provide a foundation for understanding these properties, suggesting avenues for future research and application (Tsuneo Suzuki, 1985).

科学的研究の応用

Improved Synthesis Methods

Research has focused on improving the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride (FTY-720), a compound with immunosuppressant properties. Through various chemical processes, researchers have developed more efficient and convenient synthetic routes, increasing yields and simplifying procedures. For example, one study achieved a total yield of 12% using benzene as the starting material through a 9-step synthesis process, while another study synthesized FTY-720 via 7 steps with a 22.5% yield, using benzyl chloride and 1-bromo-heptane as starting materials (GU Zong-ru, 2006); (Li Song, 2009).

Apoptosis Induction in Cancer Therapy

FTY720 has been studied for its ability to induce apoptotic cell death in T cells and several other cell lines, suggesting potential anticancer activity. Research indicates that FTY720 triggers distinct pathways of apoptosis, highlighting its role in the cleavage of caspases and suggesting the importance of mitochondria in FTY720-triggered cell death. This property positions FTY720 as a promising compound for cancer therapy due to its potent immunosuppressive and anticancer activities (M. Fujino et al., 2002).

Cytoprotective Effects in Multiple Sclerosis Therapy

FTY720 has shown promising therapeutic effects in multiple sclerosis (MS), a degenerative disease characterized by demyelination and oligodendrocyte death. It acts as an agonist for G protein-coupled receptors for sphingosine-1-phosphate, crucial in stimulating oligodendrocyte survival. Besides its immunosuppressive functions, FTY720 directly affects oligodendrocyte progenitors, promoting survival and, with neurotrophin-3 (NT-3), stimulating maturation. This suggests a dual benefit in MS therapy: protecting oligodendrocyte progenitors and enhancing remyelination (Rochelle P. Coelho et al., 2007).

Contributions to Material Science

The compound's derivatives have been explored in material science, particularly in synthesizing new plastics and fuel additives. For instance, research has focused on creating benzoate plasticizers for polyvinyl chloride based on by-products enriched with related alcohols, showcasing the versatility and potential industrial applications of derivatives of 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol in developing sustainable materials (I. O. Maydanova et al., 2020).

将来の方向性

FTY720 is under development for the treatment of multiple sclerosis and prevention of solid organ transplant rejection . The drug’s effectiveness is likely due to a culmination of mechanisms involving reduction of autoreactive T cells, neuroprotective influence of FTY720-P in the CNS, and inhibition of inflammatory mediators in the brain .

特性

IUPAC Name |

benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZSMGMWROULJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461809 | |

| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester | |

CAS RN |

402616-41-5 | |

| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。